Cefotiam

概要

説明

Cefotiam is a parenteral third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. As a beta-lactam antibiotic, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins . It was patented in 1973 and approved for medical use in 1981 .

準備方法

Synthetic Routes and Reaction Conditions: Cefotiam is synthesized through a multi-step process involving the condensation of formamido thiazole acetic acid with dithio-bisbenzothiazole in the presence of a base and an organic solvent . The reaction is catalyzed and stirred under controlled conditions to yield this compound hydrochloride .

Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared using dimethyl carbonate as a solvent. The process involves condensation reactions under specific conditions to ensure high yield and purity . The final product is crystallized and purified to meet pharmaceutical standards .

化学反応の分析

Isomerization Under Thermal Stress

Cefotiam undergoes isomerization under high-temperature conditions, forming the Δ3(4) isomer (Impurity 1). This reaction involves migration of the double bond in the dihydrothiazine ring from the Δ2 position to Δ3(4) (Figure 1). Key findings include:

-

Mechanism : The double-bond shift alters the conjugation system, as evidenced by UV absorption peak shifts from 260 nm (this compound) to 248 nm (Impurity 1) .

-

Conditions : Significant degradation occurs at 60°C (5 days) or 80°C (12 hours), with Impurity 1 levels rising from 0.02% (fresh samples) to 0.15% (stability samples) .

-

Structural Confirmation : NMR data (HSQC, HMBC) confirmed the Δ3(4) structure, showing correlations between H-4/C-2/C-6/C-10 and upfield shifts in C-6/C-8 signals .

Table 1: Impurity Levels Under Thermal Stress

| Condition | Impurity 1 (%) | Impurity 2 (%) |

|---|---|---|

| Fresh samples | 0.02 | 0.06 |

| Long-term stability | 0.15 | 0.17 |

| 60°C for 5 days | 0.25 | 0.17 |

| 80°C for 12 hours | 0.30 | 0.17 |

Epimerization at C-7

This compound’s chiral center at C-7 undergoes epimerization during storage, forming the 7- S isomer (Impurity 2). This reaction retains the core structure but alters stereochemical configuration:

-

Mechanism : The 7- R → 7- S epimerization occurs without disrupting the dihydrothiazine ring’s double bond (UV peak remains at 260 nm) .

-

Stability : Impurity 2 levels remain stable (0.06% to 0.17%) under thermal, acidic, or alkaline stress, suggesting minimal environmental influence .

Table 2: Key NMR Shifts for this compound vs. Impurities

| Carbon Atom | This compound (ppm) | Δ3(4) Isomer (ppm) | 7- S Isomer (ppm) |

|---|---|---|---|

| C-2 | 53.4 (CH) | 53.4 (CH) | 53.4 (CH) |

| C-3 | 123.4 (>C<) | 123.4 (>C<) | 123.4 (>C<) |

| C-7 | 5.54 (dd) | 5.23 (dd) | 5.23 (dd) |

Stability Under Chemical Stress

This compound demonstrates resistance to hydrolysis and oxidation but degrades under extreme thermal conditions:

-

Acidic/Alkaline Conditions : No significant degradation observed at pH 1–12 .

-

Oxidative Stress : Hydrogen peroxide (3%) exposure did not increase impurities .

Hydrogen Bonding and Protein Interactions

This compound’s reactivity extends to non-covalent interactions with bacterial penicillin-binding proteins (PBPs):

-

PBP3 Binding : Forms hydrogen bonds with Asp 230, Gln 368, and Arg 371 residues via imidogen and carboxyl groups .

-

PBP3 SAL Selectivity : In acidic environments (e.g., intracellular Salmonella), this compound binds PBP3 SAL with higher affinity than PBP3, enabling bactericidal activity at lower concentrations (0.00032 mg/mL) .

Table 3: CDOCKER Interaction Energies

| Protein | Compound | CDOCKER Energy | Interaction Energy |

|---|---|---|---|

| HAS1 | This compound | −20.4585 | 56.1571 |

| HAS1 | Δ3(4) Isomer | −4.1616 | 57.0408 |

| HAS1 | 7- S Isomer | −5.2601 | 55.9512 |

Pharmacokinetic Stability

This compound exhibits minimal metabolic reactivity:

科学的研究の応用

Pharmacokinetics

Cefotiam demonstrates rapid distribution to tissues, achieving equilibrium between plasma and tissues within approximately one hour. Studies indicate that 90-91% of the administered dose is excreted through urine, with no significant accumulation observed in the body .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Serum Concentration | 32.9 µg/mL (1-day-old neonate) |

| Half-life | 2.1 hours (1-day-old neonate) |

| Urinary Excretion Rate | ~20% (varies with dosage) |

Clinical Efficacy

This compound has been evaluated in various clinical studies. One notable study involving 29 patients with lower respiratory tract infections showed a satisfactory response rate of 90%, with the most common pathogens being Streptococcus pneumoniae, Klebsiella pneumoniae, and Haemophilus influenzae .

Case Study: Lower Respiratory Tract Infections

In a clinical trial assessing this compound's effectiveness, the following outcomes were reported:

- Total Patients : 29

- Pathogens Identified :

- Streptococcus pneumoniae: 31%

- Klebsiella pneumoniae: 31%

- Haemophilus influenzae: 28%

- Treatment Success Rate : 90%

- Adverse Effects : Superficial phlebitis in two patients .

Applications in Specific Populations

This compound has also been studied for its pharmacokinetics and clinical effects in specific populations, such as neonates. A study demonstrated that this compound was clinically effective in treating pneumonia in mature neonates, with no adverse symptoms reported .

Neonatal Pharmacokinetics

| Age Group | Dose (mg/kg) | Peak Concentration (µg/mL) | Half-life (hours) |

|---|---|---|---|

| 1-day-old | 10 | 32.9 | 2.1 |

| 4-day-old | 10 | 17.7 | 1.2 |

| 5-day-old | 20 | 36.5 | 1.5 |

Safety Profile

While this compound is generally well-tolerated, there have been reports of allergic reactions, including anaphylaxis related to occupational exposure among healthcare workers . Such cases underline the importance of monitoring for hypersensitivity reactions during administration.

作用機序

Cefotiam exerts its effects by inhibiting the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis . It binds to penicillin-binding proteins, preventing the formation of a functional cell wall, leading to bacterial cell lysis and death . This mechanism is effective against both Gram-positive and Gram-negative bacteria .

類似化合物との比較

Cefoperazone: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

Cefazolin: A first-generation cephalosporin with higher activity against Gram-positive bacteria.

Uniqueness: Cefotiam is unique due to its high stability against beta-lactamases produced by Gram-negative bacteria, making it particularly effective in treating infections caused by these organisms . Its broad-spectrum activity and favorable pharmacokinetic profile make it a valuable antibiotic in clinical practice .

生物活性

Cefotiam is a broad-spectrum cephalosporin antibiotic that exhibits significant bactericidal activity through the inhibition of bacterial cell wall synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and specific case studies that demonstrate its effectiveness against various infections.

This compound acts primarily by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding disrupts the peptidoglycan layer, leading to cell lysis and death. The compound shows a notable affinity for PBP3, which enhances its effectiveness against certain strains of bacteria, including Escherichia coli and Clostridium perfringens .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed following intramuscular injection, with a bioavailability of approximately 60% .

- Protein Binding : It has a protein binding rate of about 40% .

- Half-Life : The half-life of this compound is approximately 1 hour, necessitating multiple doses for sustained therapeutic effect .

Clinical Efficacy

This compound has been evaluated in various clinical settings, demonstrating effectiveness against a range of infections. Below are key findings from clinical studies:

Case Study Summaries

-

Neurosurgery Prophylaxis :

- A randomized controlled trial assessed the efficacy of this compound in preventing post-operative infections in neurosurgery patients. The study included 711 patients, with results showing a significant reduction in bone flap infections (0.3% in the this compound group vs. 5.1% in the control group, p < 0.001) and overall deep wound infections (3.1% vs. 9.0%, p < 0.005) .

-

Tonsillitis Treatment :

- A double-blind trial compared a 5-day course of this compound hexetil with a 10-day course of penicillin V for treating group A beta-haemolytic streptococci (GABHS) tonsillitis. Both treatments showed comparable clinical response rates (approximately 89% for this compound and 88% for penicillin), but this compound had significantly better tolerance and compliance among patients .

- Pediatric Applications :

Comparative Efficacy

This compound has been compared with other antibiotics to evaluate its relative efficacy:

| Antibiotic | Indication | Efficacy Rate | Comments |

|---|---|---|---|

| This compound | Neurosurgery prophylaxis | 99.7% | Significant reduction in infections |

| Penicillin V | GABHS tonsillitis | ~88% | Longer treatment duration required |

| Cephalothin | Skin and soft tissue infections | Comparable | Open-label study with similar outcomes |

Adverse Effects and Safety

This compound is generally well-tolerated, with adverse effects reported at lower rates compared to some traditional antibiotics. In the tonsillitis study, only 11.8% of patients experienced adverse events compared to 22.2% in the penicillin group . Common side effects include gastrointestinal disturbances but are typically mild.

特性

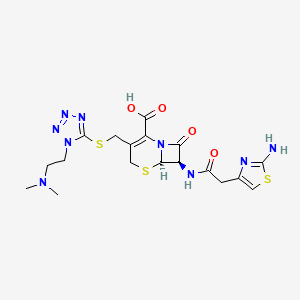

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQDKDWGWDOFFU-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022763 | |

| Record name | Cefotiam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.29e+00 g/L | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61622-34-2, 66309-69-1 | |

| Record name | Cefotiam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotiam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotiam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTIAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefotiam exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, ]. This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and death.

Q2: Which specific PBPs does this compound exhibit high affinity for?

A2: this compound shows a high affinity for PBP 1A, 1Bs, and 3 []. This strong binding, especially to PBP 3, contributes to its potent antibacterial activity, even at low concentrations.

Q3: Are there morphological changes observed in bacteria exposed to this compound?

A3: Yes, exposure to this compound can induce morphological changes in bacteria. At concentrations higher than the minimum inhibitory concentration (MIC), bacterial lysis is observed []. Notably, even at sub-MIC levels, this compound can cause filament formation in certain bacteria [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H20N6O7S2, and its molecular weight is 480.52 g/mol. Please refer to the provided research papers for detailed spectroscopic data.

Q5: Is this compound compatible with aminoglycosides for combined therapy?

A5: While this compound shows synergistic antibacterial activity with aminoglycosides in vitro [, ], caution is advised when combining these drugs. Aminoglycosides can accelerate this compound degradation, particularly at alkaline pH and high concentrations []. This interaction necessitates careful consideration of dosage and administration.

Q6: What is the impact of different pH levels on this compound stability?

A7: this compound degradation follows a pseudo-first-order reaction across a pH range of 2-12 []. The degradation rate peaks near its isoelectric point (pH 5.8) []. For optimal stability in aqueous solutions, a pH of 8.0 is recommended [].

Q7: How is this compound eliminated from the body?

A8: this compound is primarily eliminated via renal excretion, with an average urinary recovery of 53% within 24 hours []. The elimination half-life varies depending on the dose and administration route, ranging from 20 to 98 minutes after intravenous administration [, ].

Q8: Does this compound effectively penetrate body tissues and fluids?

A9: this compound demonstrates good penetration into various tissues and fluids, including bile [], prostatic tissue [], ascitic fluid [], and bronchial secretions []. These findings highlight its potential for treating infections in these specific sites.

Q9: Does the co-administration of Lidocaine affect this compound kinetics?

A10: Studies indicate that the concurrent intramuscular administration of Lidocaine does not significantly alter the pharmacokinetics of this compound [].

Q10: Which bacterial species is this compound most effective against?

A11: this compound demonstrates good efficacy against a broad spectrum of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae [, , ].

Q11: Are there bacterial species inherently resistant to this compound?

A12: this compound shows limited activity against Pseudomonas aeruginosa, Acinetobacter anitratum, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q12: How do β-lactamases affect this compound activity?

A13: While this compound is generally stable against hydrolysis by many β-lactamases, certain chromosomal cephalosporinases, particularly those produced by Enterobacter and Klebsiella species, can significantly degrade it and reduce its effectiveness [].

Q13: How is this compound typically formulated for administration?

A13: this compound is available in various formulations, including powder for injection and oral preparations like this compound Hexetil. These formulations offer flexibility in administration routes depending on the clinical scenario.

Q14: What analytical methods are commonly employed for this compound analysis?

A18: Several analytical techniques are available for this compound analysis, including high-performance liquid chromatography (HPLC) [, , , ], UV spectrophotometry [, , ], and HPLC coupled with mass spectrometry (HPLC-MS/MS) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。